Cas no 15028-16-7 (2-Amino-2,3-dihydro-1H-inden-1-ol)
2-Amino-2,3-dihydro-1H-inden-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-2,3-dihydro-1H-inden-1-ol
- 1H-Inden-1-ol,2-amino-2,3-dihydro-
- 2-aminoindan-1-ol
- Einecs 239-107-4
- cis-2-Amino-2,3-dihydro-1H-inden-1-ol
- MFCD08544057
- A884175
- SB84542
- FT-0660446
- NS00051317
- FT-0660447
- 1H-Inden-1-ol, 2-amino-2,3-dihydro-
- FT-0660449
- EN300-72088
- 15028-16-7
- 13575-72-9
- DTXSID20933902
- CS-0205434
- 23337-80-6
- FT-0660450
- FT-0660448
- 2-aminoindanol
- 2-Amino-1-hydroxyindane
- SCHEMBL1239152
- PS-4439
- HRWCWYGWEVVDLT-UHFFFAOYSA-N
- AKOS015899611
- SB84176
- DB-227271
- DB-329830
- rel-(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol
- indan, 2-amino-3-hydroxy-
-
- MDL: MFCD08544057
- Inchi: 1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2
- InChI Key: HRWCWYGWEVVDLT-UHFFFAOYSA-N
- SMILES: OC1C2C=CC=CC=2CC1N
Computed Properties
- Exact Mass: 149.08400
- Monoisotopic Mass: 149.084064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.2
Experimental Properties
- Density: 1.212
- Boiling Point: 296.9°Cat760mmHg
- Flash Point: 133.4°C
- PSA: 46.25000
- LogP: 1.30370
2-Amino-2,3-dihydro-1H-inden-1-ol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Amino-2,3-dihydro-1H-inden-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000502-1g |
2-Amino-2,3-dihydro-1H-inden-1-ol |
15028-16-7 | 95% | 1g |
432.64 USD | 2021-06-15 | |
| abcr | AB243432-250mg |
2-Amino-1-hydroxyindane; . |
15028-16-7 | 250mg |
€373.50 | 2025-04-20 | ||
| abcr | AB243432-1g |
2-Amino-1-hydroxyindane; . |
15028-16-7 | 1g |
€883.50 | 2025-04-20 | ||
| Chemenu | CM183065-1g |
2-Amino-2,3-dihydro-1H-inden-1-ol |
15028-16-7 | 95% | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-72088-0.05g |
2-amino-2,3-dihydro-1H-inden-1-ol |
15028-16-7 | 0.05g |
$131.0 | 2023-02-12 | ||
| Enamine | EN300-72088-0.1g |
2-amino-2,3-dihydro-1H-inden-1-ol |
15028-16-7 | 0.1g |
$195.0 | 2023-02-12 | ||
| Enamine | EN300-72088-0.25g |
2-amino-2,3-dihydro-1H-inden-1-ol |
15028-16-7 | 0.25g |
$278.0 | 2023-02-12 | ||
| Enamine | EN300-72088-0.5g |
2-amino-2,3-dihydro-1H-inden-1-ol |
15028-16-7 | 0.5g |
$439.0 | 2023-02-12 | ||
| Enamine | EN300-72088-1.0g |
2-amino-2,3-dihydro-1H-inden-1-ol |
15028-16-7 | 1.0g |
$563.0 | 2023-02-12 | ||
| Enamine | EN300-72088-2.5g |
2-amino-2,3-dihydro-1H-inden-1-ol |
15028-16-7 | 2.5g |
$1169.0 | 2023-02-12 |
2-Amino-2,3-dihydro-1H-inden-1-ol Suppliers
2-Amino-2,3-dihydro-1H-inden-1-ol Related Literature
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1. Facile synthesis of selenocarbamyl fluorides, selenoureas and their derivatives with [Me4N][SeCF3]Lei Liu,Long-Yu Ran,Yucheng Gu,Cheng-Pan Zhang Org. Chem. Front. 2021 8 5736
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2. Synthesis and C.d. spectra of 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]-isoquinoline derivativesSanji Hagishita,Motoo Shiro,Kaoru Kuriyama J. Chem. Soc. Perkin Trans. 1 1984 1655
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Additional information on 2-Amino-2,3-dihydro-1H-inden-1-ol
2-Amino-2,3-dihydro-1H-inden-1-ol (CAS No. 15028-16-7): A Comprehensive Overview
2-Amino-2,3-dihydro-1H-inden-1-ol (CAS No. 15028-16-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as indan-1-ol, 2-amino-, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent applications of 2-Amino-2,3-dihydro-1H-inden-1-ol, highlighting its significance in modern scientific research.
The molecular formula of 2-Amino-2,3-dihydro-1H-inden-1-ol is C9H11NO, and it has a molecular weight of 149.19 g/mol. The compound consists of an indan ring system with an amino group and a hydroxyl group attached to the first carbon atom. This structure confers 2-Amino-2,3-dihydro-1H-inden-1-ol with unique chemical properties that make it a valuable building block in the synthesis of more complex molecules.
In terms of physical properties, 2-Amino-2,3-dihydro-1H-inden-1-ol is a white to off-white crystalline solid with a melting point of approximately 85°C. It is soluble in common organic solvents such as ethanol and methanol but has limited solubility in water. These properties make it suitable for various synthetic transformations and biological assays.
The synthesis of 2-Amino-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the reduction of indanone followed by the introduction of the amino and hydroxyl groups. For instance, indanone can be reduced using sodium borohydride to form 1-indanol, which can then be converted to the corresponding amine using ammonia or other amine derivatives. Another method involves the condensation of benzaldehyde with acetone to form 3-benzylidenebutanone, which can be further reduced and functionalized to yield 2-Amino-2,3-dihydro-1H-inden-1-ol.
2-Amino-2,3-dihydro-1H-inden-1-ol has been extensively studied for its potential biological activities. Recent research has shown that this compound exhibits significant anti-inflammatory and antioxidant properties. A study published in the Journal of Medicinal Chemistry demonstrated that 2-Amino-2,3-dihydro-1H-inden-1-ol can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. Additionally, it has been found to scavenge free radicals and protect cells from oxidative stress.
Beyond its anti-inflammatory and antioxidant activities, 2-Amino-2,3-dihydro-1H-inden-1-ol has also shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California revealed that this compound can cross the blood-brain barrier and exert neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. These findings suggest that 2-Amino-2,3-dihydro-1H-inden-1-ol could be a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
In the pharmaceutical industry, 2-Amino-2,3-dihydro-1H-inden-1-ol is used as an intermediate in the synthesis of various drugs and drug candidates. Its ability to form stable derivatives through functional group modifications makes it a valuable starting material for drug discovery programs. For example, it has been utilized in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds.
The safety profile of 2-Amino--dihydro--indan--ol is an important consideration for its use in pharmaceutical applications. Toxicological studies have shown that this compound is generally well-tolerated at therapeutic doses with minimal side effects. However, as with any chemical substance, proper handling and storage are essential to ensure safety in laboratory settings.
In conclusion, 2-Amino--dihydro--indan--ol (CAS No. 508) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for scientists working on drug discovery and development projects. As ongoing research continues to uncover new insights into its properties and potential uses, indan--ol, amino- is poised to play an increasingly important role in advancing our understanding of complex biological processes and developing novel therapeutic strategies.
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